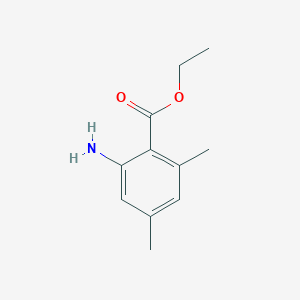

Ethyl 2-amino-4,6-dimethylbenzoate

Description

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

ethyl 2-amino-4,6-dimethylbenzoate |

InChI |

InChI=1S/C11H15NO2/c1-4-14-11(13)10-8(3)5-7(2)6-9(10)12/h5-6H,4,12H2,1-3H3 |

InChI Key |

QKNJMOYFZNCZFK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1N)C)C |

Origin of Product |

United States |

Preparation Methods

Step 1: Nitration of 2,4,6-Trimethylbenzoic Acid

- Reagents: Concentrated nitric acid or mixed acid (sulfuric and nitric acid)

- Conditions: Controlled temperature (0-5°C) to prevent over-nitration

- Outcome: Formation of 2-amino-4,6-dimethylbenzoic acid derivatives with nitro substituents

Step 2: Esterification of Nitrated Product

- Follow the esterification method described above to convert nitrated acids into their ethyl esters.

Step 3: Reduction of Nitro Group

- Reagents: Catalytic hydrogenation using Pd/C or Pt/C catalysts

- Conditions: Hydrogen atmosphere at 80-100°C

- Outcome: Conversion of nitro groups to amino groups, yielding Ethyl 2-amino-4,6-dimethylbenzoate

- Similar methods are documented in patent CN105481707A, which describes a green synthesis route involving catalytic hydrogenation, avoiding waste acid production and enabling recycling of catalysts and solvents.

Direct Amination of Ethyl-Substituted Benzoates

Method Overview:

This approach involves direct amination of ethyl-4,6-dimethylbenzoate with ammonia or amines under suitable conditions.

- Reagents: Ethyl-4,6-dimethylbenzoate, ammonia or primary amines

- Catalysts: Transition metal catalysts or acid catalysts

- Conditions: Elevated temperature (100-150°C), possibly in a sealed reactor to facilitate amination

- Bypasses multi-step synthesis

- Suitable for small-scale synthesis and research purposes

- Less common for methyl-substituted derivatives due to steric hindrance

Summary Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Esterification | 2-Amino-4,6-dimethylbenzoic acid | Ethanol, sulfuric acid | Reflux 60-80°C | Simple, scalable | Acid waste, purification needed |

| Nitration + Reduction | Methylbenzoic acid derivatives | HNO₃, H₂, Pd/C | Cold nitration, hydrogenation | High yield, selective | Multi-step, requires control |

| Direct Amination | Ethyl-4,6-dimethylbenzoate | NH₃ or amines | Elevated temperature | One-step, efficient | Steric hindrance issues |

Research Findings and Industrial Relevance

- The patent CN105481707A emphasizes a green, efficient two-step process involving nitration, catalytic hydrogenation, and filtration, which minimizes waste and allows catalyst and solvent recycling.

- The method described in patent CN102898382A for synthesizing related amino compounds supports the feasibility of catalytic hydrogenation for amino group introduction.

- Laboratory methods such as reflux nitration and catalytic hydrogenation are well-established, with industrial adaptations favoring continuous processes for scalability.

Notes on Environmental and Industrial Considerations

- The green synthesis approach highlighted in patent CN105481707A demonstrates the importance of waste minimization, solvent recycling, and catalyst reuse.

- Mild reaction conditions and continuous processing are preferred for large-scale production.

- The choice of catalysts (e.g., Pd/C, rare-earth oxides) significantly impacts the efficiency and environmental footprint.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-4,6-dimethylbenzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Nitro derivatives of this compound.

Reduction: Ethyl 2-amino-4,6-dimethylbenzyl alcohol.

Substitution: Various acylated or sulfonylated derivatives.

Scientific Research Applications

Ethyl 2-amino-4,6-dimethylbenzoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4,6-dimethylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

Structural and Functional Differences

Substituent Effects: Amino vs. Hydroxy/Methoxy: The amino group in this compound enhances nucleophilicity compared to hydroxy () or methoxy () analogues. This makes it more reactive in electrophilic substitutions or coupling reactions. Methyl vs. Methoxy: Methyl groups () are electron-donating, increasing ring electron density, whereas methoxy groups () are moderately electron-withdrawing, affecting solubility and electronic properties.

Synthetic Pathways: this compound may be synthesized via methods analogous to Ethyl 2-amino-4,5-dimethoxybenzoate (), which involves condensation of ketones with ethyl cyanoacetate or malononitrile under alkaline conditions. In contrast, methoxy-substituted derivatives (e.g., ) often require protection/deprotection strategies to avoid side reactions.

Methoxy derivatives (e.g., ) are often explored for their stability and bioavailability, whereas hydroxy-substituted compounds () may serve as antioxidants or intermediates in polymer chemistry.

Physicochemical Properties

- Melting Points: Amino-substituted benzoates (e.g., : 86–88°C) generally have higher melting points than methoxy derivatives due to hydrogen bonding, though steric hindrance from methyl groups may reduce crystallinity.

Q & A

Basic: What are the standard synthetic routes for Ethyl 2-amino-4,6-dimethylbenzoate?

Methodological Answer:

The synthesis typically involves esterification of 2-amino-4,6-dimethylbenzoic acid with ethanol using acid catalysis (e.g., concentrated sulfuric acid). Key steps include:

- Reagent Preparation: Ensure anhydrous conditions to avoid hydrolysis of the ester product.

- Reaction Monitoring: Use thin-layer chromatography (TLC) or HPLC to track the reaction progress .

- Purification: Recrystallization from ethanol or ethanol/water mixtures is common to achieve high purity. For lab-scale synthesis, column chromatography may be employed if impurities persist .

Advanced: How can regioselectivity challenges in modifying the amino or ester groups be addressed?

Methodological Answer:

Regioselectivity in functionalizing the amino group (e.g., acylation) versus the ester group requires precise control of reaction conditions:

- Protecting Groups: Temporarily protect the amino group with tert-butoxycarbonyl (Boc) or acetyl groups before ester modification. Deprotection can be achieved via acid hydrolysis (e.g., HCl/dioxane) .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor nucleophilic attack on the ester, while non-polar solvents may direct reactivity toward the aromatic amine .

- Catalytic Optimization: Use Pd-catalyzed cross-coupling reactions for selective C–H functionalization on the aromatic ring .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- NMR: H and C NMR confirm the structure, with the ester carbonyl ( ppm) and aromatic protons ( ppm) as key signals. The amino group ( ppm, broad) may require DMSO-d6 for resolution .

- IR: Stretching frequencies for N–H ( cm) and ester C=O ( cm) are diagnostic .

- Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak (expected m/z for : 193.1103) .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:

- X-ray Crystallography: Use SHELXL or similar software for structure refinement. The thiophene ring and ester group in analogous compounds (e.g., Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate) show near-coplanarity, with deviations <0.03 Å .

- Hydrogen Bonding Analysis: N–H···O interactions often form S(6) ring motifs, stabilizing the crystal lattice. For ambiguous conformers, compare experimental data with DFT-optimized structures .

- Handling Disorder: Partially occupied methyl groups require refinement with split positions (e.g., 77:23 occupancy ratios) .

Basic: What are common biological screening assays for this compound?

Methodological Answer:

- Antimicrobial Activity: Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC determination via broth microdilution .

- Antioxidant Potential: DPPH radical scavenging assays, comparing IC values to ascorbic acid controls .

- Cytotoxicity: MTT assays on human cell lines (e.g., HeLa) to assess viability at varying concentrations .

Advanced: How can computational modeling predict interaction mechanisms with biological targets?

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cyclooxygenase-2). The amino group may form hydrogen bonds with catalytic residues, while methyl groups enhance hydrophobic interactions .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) to validate interactions .

- ADMET Prediction: Tools like SwissADME evaluate drug-likeness, focusing on logP (<5) and PSA (<140 Ų) for bioavailability .

Basic: What are typical chemical reactions involving the ester group?

Methodological Answer:

- Hydrolysis: Acidic (HCl/EtOH) or basic (NaOH/EtOH) conditions yield the carboxylic acid or carboxylate, respectively. Monitor pH to control reaction direction .

- Transesterification: React with methanol/KCO to form methyl esters, useful for derivatization .

- Grignard Addition: React with organomagnesium reagents to form tertiary alcohols, though steric hindrance from methyl groups may limit yields .

Advanced: How to address contradictions in reported biological activity data?

Methodological Answer:

- Standardize Assays: Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) to minimize variability .

- Metabolite Profiling: Use LC-MS to identify degradation products that may influence activity discrepancies .

- Structural Confirmation: Re-examine compound purity via H NMR and X-ray crystallography; impurities <95% can skew bioactivity results .

Basic: What are key considerations for stability and storage?

Methodological Answer:

- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the aromatic amine .

- Moisture Control: Use desiccants (e.g., silica gel) to avoid ester hydrolysis.

- Long-Term Stability: Periodically assess purity via HPLC; degradation >5% warrants repurification .

Advanced: How can ring puckering analysis inform conformational dynamics?

Methodological Answer:

- Cremer-Pople Parameters: Calculate puckering amplitude (θ) and phase angle (φ) to quantify non-planarity of the benzoate ring. For six-membered rings, θ >10° indicates significant distortion .

- DFT Calculations: Compare experimental (X-ray) and computed (B3LYP/6-311+G(d,p)) geometries to identify energetically favored conformers .

- Torsion Angle Analysis: Use Mercury software to visualize and compare torsion angles (e.g., C2–C1–O–C) in related structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.